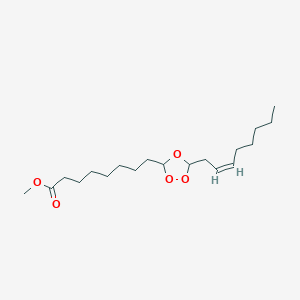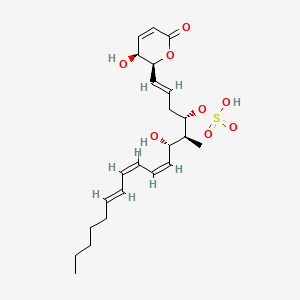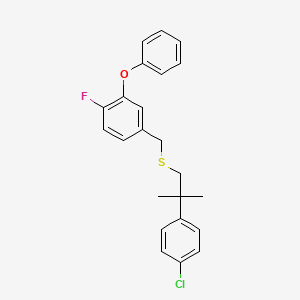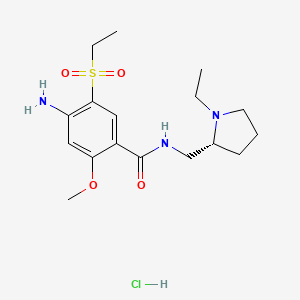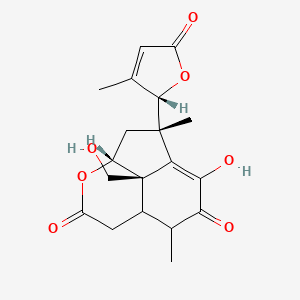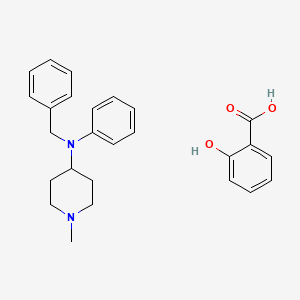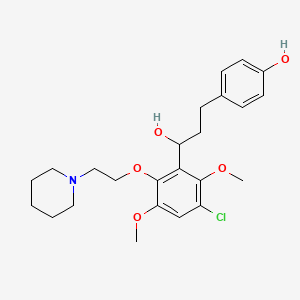
alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound that features a variety of functional groups, including chloro, methoxy, piperidinyl, ethoxy, hydroxy, and benzenepropanol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol typically involves multi-step organic reactions. The process may start with the preparation of the core benzene ring, followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The piperidinyl and ethoxy groups can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the hydroxybenzenepropanol moiety through a series of reduction and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The methoxy and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the chloro group could yield a hydrogen-substituted compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Alpha-(3-Chloro-2,5-dimethoxyphenyl)-4-hydroxybenzenepropanol: Lacks the piperidinyl and ethoxy groups.
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzeneethanol: Has an ethanol moiety instead of a propanol moiety.
Uniqueness
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
88770-82-5 |
|---|---|
Molecular Formula |
C24H32ClNO5 |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
4-[3-[3-chloro-2,5-dimethoxy-6-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C24H32ClNO5/c1-29-21-16-19(25)23(30-2)22(20(28)11-8-17-6-9-18(27)10-7-17)24(21)31-15-14-26-12-4-3-5-13-26/h6-7,9-10,16,20,27-28H,3-5,8,11-15H2,1-2H3 |
InChI Key |
YGRXLJBFKZWCON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


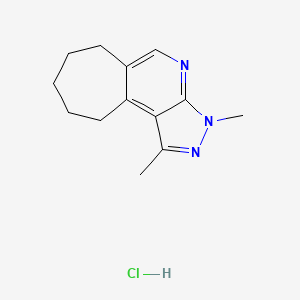
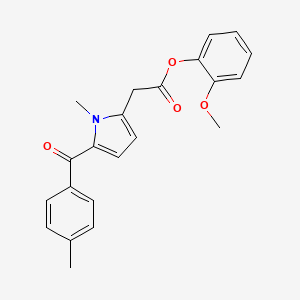
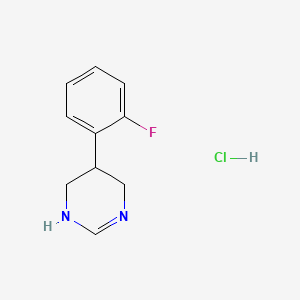

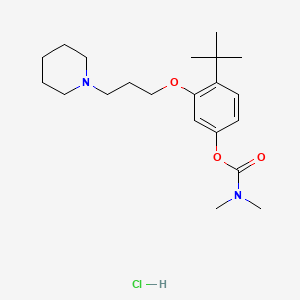
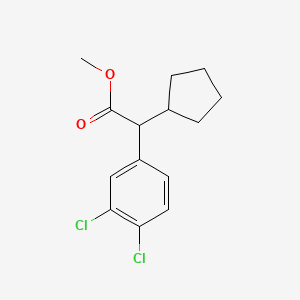
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)
